molecular formula C9H9BrClNO2 B13619187 Methyl 2-amino-2-(2-bromo-5-chlorophenyl)acetate

Methyl 2-amino-2-(2-bromo-5-chlorophenyl)acetate

Cat. No.: B13619187
M. Wt: 278.53 g/mol
InChI Key: LHWQAZIFRLAMMQ-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(2-bromo-5-chlorophenyl)acetate is an organic compound with significant interest in various scientific fields This compound is characterized by the presence of a bromo and chloro substituent on the phenyl ring, which imparts unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(2-bromo-5-chlorophenyl)acetate typically involves the reaction of 2-bromo-5-chlorobenzaldehyde with glycine methyl ester hydrochloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(2-bromo-5-chlorophenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromo and chloro groups to less reactive species.

    Substitution: The bromo and chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

Methyl 2-amino-2-(2-bromo-5-chlorophenyl)acetate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(2-bromo-5-chlorophenyl)acetate involves its interaction with specific molecular targets. The presence of bromo and chloro groups allows it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-2-(2-chlorophenyl)acetate
  • Methyl 2-amino-2-(2-bromophenyl)acetate
  • Methyl 2-amino-2-(2-fluorophenyl)acetate

Uniqueness

Methyl 2-amino-2-(2-bromo-5-chlorophenyl)acetate is unique due to the presence of both bromo and chloro substituents on the phenyl ring. This dual substitution imparts distinct chemical properties, making it valuable for specific reactions and applications that other similar compounds may not be suitable for.

Biological Activity

Methyl 2-amino-2-(2-bromo-5-chlorophenyl)acetate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

This compound is characterized by the presence of a bromo and a chloro substituent on the phenyl ring, which significantly influences its biological activity. The structural formula is as follows:

C9H10BrClNO2\text{C}_9\text{H}_{10}\text{BrClN}O_2

This compound's unique structure allows it to interact with various biological targets, making it an interesting candidate for further research.

Enzyme Interactions

Research indicates that this compound interacts with several enzymes involved in metabolic pathways. Notably, it has been shown to influence:

  • Aminotransferases : These enzymes are crucial for amino acid metabolism, and the compound's interaction can modulate their activity, thereby affecting metabolic flux within cells.
  • Decarboxylases : Involved in neurotransmitter synthesis, these enzymes may also be influenced by this compound, impacting neurotransmitter levels in the brain.

Cellular Effects

The compound exhibits significant effects on various cellular processes:

  • Cell Signaling : It has been noted to modulate key signaling pathways such as the MAPK/ERK pathway, which is essential for cell proliferation and differentiation.
  • Gene Expression : By affecting transcription factors, this compound can alter gene expression related to cell cycle regulation and apoptosis.

Molecular Mechanisms

At a molecular level, the compound exerts its effects through several mechanisms:

  • Binding Affinity : It can bind to specific receptors and enzymes, leading to either activation or inhibition of their functions. For example, it may inhibit enzyme activity by occupying active sites.
  • Transcriptional Regulation : The compound influences gene transcription by interacting with regulatory proteins, thus modifying the expression of target genes involved in critical cellular processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. For instance:

  • In vitro tests demonstrated moderate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Gram-positive bacteria and varying MIC values against Gram-negative bacteria .

Antitumor Activity

Research has also explored its antitumor properties:

  • In studies involving cancer cell lines such as MDA-MB-231 (triple-negative breast cancer), the compound exhibited strong inhibitory effects on cell proliferation with an IC50 value of approximately 0.126μM0.126\mu M. This suggests a promising therapeutic potential against certain types of cancer .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic viability. Preliminary studies suggest:

  • Moderate exposure levels when administered orally in animal models.
  • Acceptable toxicity profiles at high doses (e.g., 800 mg kg800\text{ mg kg}), indicating potential for further development into therapeutic agents .

Properties

Molecular Formula

C9H9BrClNO2

Molecular Weight

278.53 g/mol

IUPAC Name

methyl 2-amino-2-(2-bromo-5-chlorophenyl)acetate

InChI

InChI=1S/C9H9BrClNO2/c1-14-9(13)8(12)6-4-5(11)2-3-7(6)10/h2-4,8H,12H2,1H3

InChI Key

LHWQAZIFRLAMMQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=C(C=CC(=C1)Cl)Br)N

Origin of Product

United States

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